tert-Butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate

Description

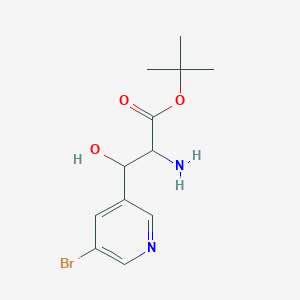

tert-Butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate is a chiral β-hydroxy-α-amino ester derivative characterized by a tert-butyl ester group, a 5-bromopyridin-3-yl substituent, and adjacent amino and hydroxy functionalities.

Properties

Molecular Formula |

C12H17BrN2O3 |

|---|---|

Molecular Weight |

317.18 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate |

InChI |

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)9(14)10(16)7-4-8(13)6-15-5-7/h4-6,9-10,16H,14H2,1-3H3 |

InChI Key |

DHACDFAHNNVZAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C1=CC(=CN=C1)Br)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate typically involves multiple steps, starting from commercially available precursorsThe bromopyridine moiety is then introduced through a coupling reaction, such as the Suzuki-Miyaura coupling . The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The bromopyridine moiety can be reduced to form a pyridine derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a pyridine derivative.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromopyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of key structural analogs:

Key Differences and Implications

- Heterocyclic Core: The target compound’s 5-bromopyridin-3-yl group contrasts with VCP333’s thienoazepine and chlorobenzoyl groups. Bromine’s larger atomic radius compared to chlorine may enhance hydrophobic or halogen bonding interactions in target binding .

- Amino Group Protection: Unlike the di-Boc-protected amino group in , the target compound’s free amino group could improve solubility or reactivity in downstream modifications .

- Ester vs. Carbamate : The tert-butyl ester in the target compound offers hydrolytic stability compared to the carbamate in , which may undergo enzymatic cleavage in biological systems .

Biological Activity

tert-Butyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate, a compound with notable structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₁₂H₁₈BrN₂O₃

- Molecular Weight : 298.19 g/mol

- CAS Number : 1641542-29-1

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an anti-inflammatory and neuroprotective agent. The compound's structure suggests possible interactions with various biological targets, including receptors and enzymes involved in inflammatory pathways.

-

Anti-inflammatory Activity :

- The compound may inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This effect is likely mediated through the modulation of signaling pathways such as NF-kB and MAPK.

-

Neuroprotective Effects :

- Research indicates that compounds similar to this compound exhibit neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells.

Case Studies

-

Neuroprotection in Ischemic Models :

- A study investigated a related compound's ability to protect against oxidative stress induced by oxygen-glucose deprivation (OGD) in neuronal cell lines. The results demonstrated a significant reduction in cell apoptosis and oxidative stress markers (ROS levels) following treatment with the compound, indicating its potential for neuroprotection .

- Inflammation Models :

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Neuroprotection | Reduction of oxidative stress and apoptosis | |

| Cytotoxicity | Modulation of apoptotic pathways |

Pharmacological Implications

The implications of these findings suggest that this compound could be developed into therapeutic agents for conditions characterized by inflammation and oxidative stress, such as neurodegenerative diseases (e.g., Alzheimer's disease) and ischemic stroke.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.